molecular formula C6H13NO B15311038 1-Amino-4-methylpentan-3-one

1-Amino-4-methylpentan-3-one

Cat. No.: B15311038
M. Wt: 115.17 g/mol
InChI Key: JANHZFWNAMWADV-UHFFFAOYSA-N
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Description

1-Amino-4-methylpentan-3-one is an organic compound with the molecular formula C6H13NO It is a derivative of pentanone, where one of the hydrogen atoms in the methyl group is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-2-one with ammonia under specific conditions to yield the desired product. Another method includes the reductive amination of 4-methylpentan-2-one using ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives such as 4-methylpentan-3-one.

    Reduction: Secondary amines like 1,4-diamino-4-methylpentane.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-Amino-4-methylpentan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-amino-4-methylpentan-3-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical reactions. The compound may act as a substrate for enzymes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

    1-Amino-3-methylpentan-2-one: Another derivative of pentanone with similar properties.

    4-Amino-4-methylpentan-2-one: A structurally related compound with different substitution patterns.

Uniqueness: 1-Amino-4-methylpentan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-amino-4-methylpentan-3-one

InChI

InChI=1S/C6H13NO/c1-5(2)6(8)3-4-7/h5H,3-4,7H2,1-2H3

InChI Key

JANHZFWNAMWADV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCN

Origin of Product

United States

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